PNMT Inhibition: Active vs. Inactive Analog
4-Methoxy-3-nitro-N-phenethylbenzamide exhibits a weak but quantifiable affinity for phenylethanolamine N-methyltransferase (PNMT), whereas the unsubstituted N-phenethylbenzamide shows no reported activity in this assay. This differential is critical for SAR studies targeting catecholamine biosynthesis. The target compound's Ki of 1.11 mM (1.11E+6 nM) [1] provides a measurable, albeit low-affinity, interaction that can guide medicinal chemistry optimization. This contrasts with N-phenethylbenzamide, for which no such PNMT inhibition data is reported.
| Evidence Dimension | In vitro PNMT inhibition |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | N-phenethylbenzamide: No reported PNMT inhibition activity |
| Quantified Difference | Not calculable; baseline activity is absent. |
| Conditions | Radiochemical assay; bovine PNMT |
Why This Matters
The measurable, albeit weak, PNMT inhibition establishes a baseline for SAR studies, differentiating this compound from the completely inactive unsubstituted analog and justifying its procurement for focused optimization campaigns.
- [1] BindingDB. BDBM50367284: Affinity data for 4-methoxy-3-nitro-N-phenethylbenzamide against PNMT. Accessed 2026. View Source
